(E)-UK122 (TFA)

Description

The Plasminogen Activation Cascade: Components and Functions

The plasminogen activation system is a multi-component cascade that precisely regulates extracellular proteolysis. Its activity is initiated by two main activators: urokinase-type plasminogen activator (uPA) and tissue-type plasminogen activator (tPA). wikipedia.org These activators convert the inactive proenzyme plasminogen into plasmin, a powerful protease that degrades key components of the extracellular matrix, including fibrin, fibronectin, and laminin. nih.govmdpi.com

| Component | Primary Function |

|---|---|

| Plasminogen | Inactive proenzyme (zymogen) that is the precursor to plasmin. nih.gov |

| Plasmin | Active serine protease that degrades extracellular matrix proteins. nih.gov |

| uPA (Urokinase-type Plasminogen Activator) | Serine protease that activates plasminogen, primarily involved in cell migration and tissue remodeling. researchgate.net |

| tPA (Tissue-type Plasminogen Activator) | Serine protease that activates plasminogen, primarily involved in dissolving blood clots (fibrinolysis). wikipedia.org |

| uPAR (uPA Receptor) | Cell-surface receptor that binds uPA, localizing proteolytic activity. nih.gov |

| PAI-1 & PAI-2 (Plasminogen Activator Inhibitors) | Serine protease inhibitors (serpins) that regulate the system by inhibiting uPA and tPA. nih.gov |

Physiological Roles of uPA in Proteolysis and Tissue Remodeling

The uPA system is indispensable for physiological processes that require controlled breakdown of tissue barriers and cell movement. researchgate.net Its role in degrading the extracellular matrix facilitates cell migration, which is fundamental to a variety of normal biological functions. researchgate.net These processes include:

Wound Healing: uPA activity is crucial for the migration of cells such as keratinocytes and fibroblasts into the wound site to rebuild tissue. nih.govresearchgate.net

Angiogenesis: The formation of new blood vessels from existing ones relies on the ability of endothelial cells to migrate through the ECM, a process facilitated by the uPA system. mdpi.com

Embryogenesis: During embryonic development, extensive tissue remodeling and cell migration are necessary for the proper formation of organs and tissues. thieme-connect.com

Immune Response: Immune cells utilize the uPA system to penetrate tissues to reach sites of inflammation or infection. nih.gov

Pathophysiological Involvement of uPA in Disease Progression

While essential for normal physiology, dysregulation of the uPA system is a key factor in the progression of several diseases. nih.gov Overactivity of this proteolytic cascade can drive tissue destruction and facilitate abnormal cell migration.

Cancer: The uPA system is heavily implicated in cancer progression. nih.gov Elevated levels of uPA and its receptor uPAR are frequently observed in malignant tumors and are often correlated with a poor prognosis. nih.gov By breaking down the surrounding matrix, the uPA system enables tumor cells to invade local tissues and metastasize to distant organs. nih.govmedchemexpress.eu Furthermore, it promotes angiogenesis, which provides tumors with the necessary blood supply for growth. mdpi.com

Chronic Inflammatory Diseases: In conditions such as rheumatoid arthritis, the uPA system contributes to the chronic inflammation and tissue degradation that characterize the disease. patsnap.com

Fibrosis: The system is also involved in fibrotic diseases affecting organs like the lungs, liver, and kidneys, where excessive ECM deposition and tissue remodeling occur. patsnap.comnih.gov

Rationale for Targeting the uPA System in Therapeutic Strategies

Given its critical role in the pathology of diseases like cancer, the uPA system has become an attractive target for therapeutic intervention. nih.govnih.gov The development of specific inhibitors that can block the activity of uPA offers a promising strategy to impede disease progression, particularly in oncology. patsnap.com

The compound (E)-UK122, a TFA salt of UK-122, is a potent and highly selective inhibitor of uPA. medchemexpress.eumedchemexpress.commedchemexpress.com Research has shown that UK-122 effectively blocks the enzymatic activity of uPA, thereby inhibiting the migration and invasion of cancer cells. medchemexpress.eumedkoo.com A key advantage of inhibitors like UK-122 is their selectivity. They show minimal inhibition of other vital serine proteases, such as tPA (crucial for dissolving blood clots), plasmin, and thrombin. medchemexpress.commedkoo.commerckmillipore.com This specificity is critical for developing a targeted therapy that minimizes off-target effects. By targeting the proteolytic engine that drives cellular invasion, compounds like (E)-UK122 provide a focused approach to potentially limit cancer metastasis and treat other diseases characterized by excessive proteolysis. medchemexpress.eupatsnap.com

| Compound | Target Enzyme | Inhibitory Potency (IC₅₀) | Selectivity vs. Other Proteases (IC₅₀ >100 µM) |

|---|---|---|---|

| UK-122 | uPA | 0.2 µM (200 nM) medchemexpress.commerckmillipore.com | tPA, Plasmin, Thrombin, Trypsin medchemexpress.eumedchemexpress.com |

Structure

3D Structure of Parent

Properties

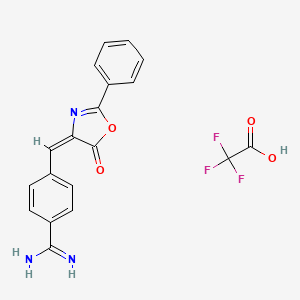

IUPAC Name |

4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2.C2HF3O2/c18-15(19)12-8-6-11(7-9-12)10-14-17(21)22-16(20-14)13-4-2-1-3-5-13;3-2(4,5)1(6)7/h1-10H,(H3,18,19);(H,6,7)/b14-10+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCIDYPYQWLDKP-KMZJGFRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)C(=N)N)C(=O)O2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)C(=N)N)/C(=O)O2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Inhibitory Profile of E Uk122 Tfa

Chemical Classification and Isomeric Relationship to UK122 TFA

(E)-UK122 (TFA) is chemically classified as a 4-oxazolidinone (B12829736) analogue medchemexpress.comtargetmol.comglpbio.comresearchgate.net. It is explicitly identified as an isomer of UK122 TFA bioscience.co.ukhoelzel-biotech.commedchemexpress.com. The parent compound, UK122, is formally known as 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide nih.gov. The "(E)" designation in (E)-UK122 (TFA) refers to the stereochemical configuration around a double bond, indicating a specific geometric isomer. The "TFA" suffix denotes that the compound is supplied as a trifluoroacetate (B77799) salt, with trifluoroacetic acid being the counterion apolloscientific.co.uknih.govebi.ac.uk.

Quantitative Assessment of uPA Inhibitory Potency: IC50 Values

(E)-UK122 (TFA), as an isomer of UK122 TFA, shares the potent inhibitory characteristics of UK122 against urokinase-type plasminogen activator (uPA) bioscience.co.ukhoelzel-biotech.commedchemexpress.com. UK122 is recognized as a highly potent and selective inhibitor of uPA medchemexpress.comtargetmol.comglpbio.comresearchgate.netmedchemexpress.comtargetmol.combiomol.com. Quantitative assessments have determined the inhibitory concentration 50% (IC50) value for UK122 against uPA to be 0.2 µM in cell-free indirect uPA assays medchemexpress.comtargetmol.comglpbio.comresearchgate.netbioscience.co.ukhoelzel-biotech.commedchemexpress.comtargetmol.combiomol.com. Additionally, a Ki value of 20 nM has been reported for UK122, further underscoring its high affinity for uPA targetmol.combiomol.com.

Table 1: uPA Inhibitory Potency of UK122

| Compound | Target | IC50 (µM) | Ki (nM) |

| UK122 | uPA | 0.2 | 20 |

Selectivity Profiling against Related Serine Proteases (e.g., tPA, plasmin, thrombin, trypsin)

A crucial aspect of (E)-UK122 (TFA)'s profile, inherited from its isomeric relationship with UK122, is its high selectivity for uPA over other related serine proteases medchemexpress.comtargetmol.comglpbio.comresearchgate.netmedchemexpress.com. Studies have demonstrated that UK122 exhibits negligible or minimal inhibition of tissue-type plasminogen activator (tPA), plasmin, thrombin, and trypsin medchemexpress.comtargetmol.comglpbio.comresearchgate.netmedchemexpress.com. The IC50 values for UK122 against these related proteases are all reported to be greater than 100 µM, highlighting its specificity for uPA medchemexpress.comtargetmol.comglpbio.comresearchgate.netmedchemexpress.com. This high selectivity is significant for its potential applications, minimizing off-target effects on other components of the proteolytic system researchgate.net.

Table 2: Selectivity Profile of UK122 against Related Serine Proteases

| Compound | Protease | IC50 (µM) |

| UK122 | tPA | >100 |

| UK122 | Plasmin | >100 |

| UK122 | Thrombin | >100 |

| UK122 | Trypsin | >100 |

Characteristics as a 4-Oxazolidinone Analogue Inhibitor

UK122, and by extension (E)-UK122 (TFA), is characterized as a 4-oxazolidinone analogue inhibitor medchemexpress.comtargetmol.comglpbio.comresearchgate.net. The identification of 4-oxazolidinone as a novel lead pharmacophore for uPA inhibitors stemmed from molecular modeling and docking studies conducted during high-throughput screening of chemical libraries researchgate.net. UK122 emerged from the optimization of this 4-oxazolidinone pharmacophore, demonstrating improved potency and selectivity researchgate.net. Structural analysis, particularly docking models, reveals that the phenylamidine group of UK122 forms extensive interactions with the S1 pocket residues of uPA, which is crucial for its inhibitory activity researchgate.net. This structural feature contributes significantly to its potent and selective inhibition of uPA.

Synthetic Methodologies and Chemical Space Exploration

Synthetic Routes for the Preparation of (E)-UK122 (TFA)

While a specific, detailed synthetic route for (E)-UK122 (TFA) is not extensively documented in publicly available literature, a plausible and chemically sound pathway can be constructed based on the well-established Erlenmeyer-Plöchl reaction. This reaction is a cornerstone in the synthesis of 4-substituted-2-phenyloxazol-5(4H)-ones. The proposed synthesis involves two primary stages: the preparation of the key aldehyde intermediate and the subsequent condensation to form the oxazolone (B7731731) core, followed by salt formation.

Stage 1: Synthesis of 4-formylbenzenecarboximidamide (B1335747)

The aldehyde component required for the synthesis of UK122 is 4-formylbenzenecarboximidamide. A common strategy for the synthesis of benzamidine (B55565) derivatives begins with the corresponding benzonitrile. In this case, the likely starting material would be 4-cyanobenzaldehyde (B52832). The synthesis would proceed as follows:

Formation of Benzamidoxime (B57231): 4-cyanobenzaldehyde can be reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form the corresponding benzamidoxime.

Reduction to Benzamidine: The benzamidoxime is then reduced to the desired 4-formylbenzenecarboximidamide. This reduction can be achieved through catalytic hydrogenation.

Stage 2: Erlenmeyer-Plöchl Condensation

The core of the UK122 structure is assembled via the Erlenmeyer-Plöchl reaction. This involves the condensation of an N-acylglycine, in this case, hippuric acid (N-benzoylglycine), with the prepared 4-formylbenzenecarboximidamide.

The reaction is typically carried out in the presence of acetic anhydride (B1165640), which serves as both a dehydrating agent and a solvent, and a weak base, such as sodium acetate, which acts as a catalyst.

Hippuric acid is first cyclized in situ by acetic anhydride to form 2-phenyloxazol-5(4H)-one.

This intermediate then undergoes a condensation reaction with the 4-formylbenzenecarboximidamide to yield the 4-benzylidene-2-phenyloxazol-5(4H)-one structure of UK122.

Stage 3: Trifluoroacetate (B77799) Salt Formation

The final step in the preparation of (E)-UK122 (TFA) is the formation of the trifluoroacetate salt. This is typically achieved by treating the purified (E)-UK122 free base with trifluoroacetic acid in an appropriate solvent, followed by precipitation or crystallization of the salt. This process enhances the compound's stability and solubility for biological assays.

Strategies for Stereoselective Synthesis of the (E)-Isomer

A significant challenge in the synthesis of UK122 is controlling the stereochemistry of the exocyclic double bond to obtain the desired (E)-isomer. The Erlenmeyer-Plöchl reaction typically yields the thermodynamically more stable (Z)-isomer. Therefore, specific strategies are required to either directly synthesize the (E)-isomer or to isomerize the (Z)-isomer to the (E)-isomer.

Photochemical Isomerization: A common method for achieving E/Z isomerization is through photochemical irradiation. Exposing a solution of the (Z)-isomer to light of a specific wavelength can promote the conversion to the (E)-isomer. The photostationary state will be a mixture of both isomers, from which the (E)-isomer can be isolated by chromatographic techniques.

Thermal Isomerization: In some cases, thermal isomerization can be employed. Heating the (Z)-isomer in a suitable solvent may lead to the formation of the (E)-isomer, although this is often less efficient than photochemical methods.

Solvent and Catalyst Effects: The choice of solvent and catalyst in the Erlenmeyer-Plöchl reaction can influence the E/Z ratio of the product. While the (Z)-isomer is generally favored, optimization of reaction conditions could potentially increase the yield of the (E)-isomer.

Alternative Synthetic Routes: While the Erlenmeyer-Plöchl reaction is the most direct route, other synthetic methodologies could be explored for a more stereoselective synthesis. For instance, a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction could potentially be adapted to favor the formation of the (E)-isomer.

Approaches to Analog Synthesis and Structural Diversification

The synthetic route to UK122 is amenable to the generation of a library of analogs for structure-activity relationship (SAR) studies. The versatility of the Erlenmeyer-Plöchl reaction allows for the modification of both the benzaldehyde (B42025) and the N-acylglycine components.

Variation of the Aldehyde: A wide range of aromatic and heteroaromatic aldehydes can be used in place of 4-formylbenzenecarboximidamide. This allows for the exploration of different substituents on the benzylidene ring, which can modulate the compound's electronic and steric properties, and potentially its binding affinity and selectivity for uPA.

Post-synthesis Modification: The core UK122 structure can be further modified through various chemical reactions. For example, the amidine group could be derivatized, or further substitutions could be introduced on the phenyl rings.

These approaches allow for a systematic exploration of the chemical space around the UK122 scaffold, which is crucial for optimizing its potency, selectivity, and pharmacokinetic properties.

Evaluation of Synthetic Yields and Purity

The efficiency of the synthesis of (E)-UK122 and its analogs can be evaluated based on the yields of each step and the purity of the final product. Based on literature reports for the synthesis of similar 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives via the Erlenmeyer-Plöchl reaction, the condensation step is generally high-yielding.

The purity of the synthesized compounds is typically assessed using a combination of analytical techniques, including:

Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound and to separate E/Z isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the compound and to determine the E/Z ratio.

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Elemental Analysis: To determine the elemental composition of the compound.

The purification of the final product is often achieved through recrystallization, which can provide high-purity material suitable for biological testing.

Mechanistic Elucidation of Upa Inhibition by E Uk122 Tfa

Determination of Inhibition Type

(E)-UK122 (TFA) functions as a highly potent inhibitor of urokinase-type plasminogen activator. Research findings indicate that UK122 exhibits an IC50 of 0.2 µM (200 nM) in cell-free indirect uPA assays, demonstrating its strong inhibitory activity researchgate.netnih.govhodoodo.commerckmillipore.commedchemexpress.comtargetmol.commedchemexpress.com. Furthermore, a Ki value of 20 nM has been reported, reflecting its high affinity for uPA hodoodo.com.

UK122 is characterized as an active-site targeting inhibitor that interacts specifically with the active site of uPA scbt.commerckmillipore.com. This mode of action, where the inhibitor binds directly to the enzyme's catalytic site, is characteristic of competitive inhibition, where the inhibitor competes with the natural substrate for binding. While the specific classification as "competitive" for (E)-UK122 (TFA) is not explicitly detailed in all studies, its active-site targeting mechanism strongly suggests a competitive or substrate-mimicking inhibitory profile scbt.commerckmillipore.com.

Molecular Interactions and Binding Site Analysis with uPA

Molecular modeling and docking studies have provided significant insights into the intricate interactions between UK122 and the active site of uPA. The compound's inhibitory potency stems from its optimized structural features, particularly its 4-oxazolidinone (B12829736) pharmacophore and phenylamidine group researchgate.netnih.gov.

Kinetic Studies of Enzyme-Inhibitor Association and Dissociation

Kinetic analyses of (E)-UK122 (TFA) demonstrate its potent inhibitory effect on uPA activity. The inhibitory constant (Ki) of 20 nM indicates a strong binding affinity to the enzyme hodoodo.com. The half-maximal inhibitory concentration (IC50) of 0.2 µM further corroborates its effectiveness in inhibiting uPA in cell-free assays researchgate.netnih.govhodoodo.commerckmillipore.commedchemexpress.comtargetmol.commedchemexpress.com. These values reflect the equilibrium dissociation constant and the concentration required to achieve 50% inhibition, respectively. While specific association (k_on) and dissociation (k_off) rate constants are not extensively detailed in the provided literature snippets, the low Ki and IC50 values highlight a rapid and stable formation of the enzyme-inhibitor complex, indicating a favorable kinetic profile for potent inhibition.

Table 1: Inhibition Potency of UK122 against uPA

| Parameter | Value | Reference |

| IC50 | 0.2 µM | researchgate.netnih.govhodoodo.commerckmillipore.commedchemexpress.comtargetmol.commedchemexpress.com |

| Ki | 20 nM | hodoodo.com |

Structural Basis for uPA Selectivity over Other Serine Proteases

A key characteristic of (E)-UK122 (TFA) is its remarkable selectivity for uPA over other closely related serine proteases. Studies have shown that UK122 exhibits negligible or very low inhibition against enzymes such as thrombin, trypsin, plasmin, and tissue-type plasminogen activator (tPA) researchgate.netnih.govhodoodo.commerckmillipore.commedchemexpress.comtargetmol.commedchemexpress.com. For these other proteases, the IC50 values are reported to be greater than 100 µM, indicating a selectivity ratio of over 500-fold compared to uPA nih.govmerckmillipore.commedchemexpress.comtargetmol.commedchemexpress.com.

This high specificity is rooted in the precise molecular interactions that occur within the active site of uPA, as elucidated by structural and docking studies researchgate.netscbt.com. The active sites of serine proteases, while sharing a common catalytic triad, possess distinct structural features, particularly in their substrate-binding pockets (e.g., S1 pocket). The extensive interactions formed by the phenylamidine group of UK122 with the S1 pocket residues of uPA are critical for this selectivity researchgate.net. These specific interactions are likely optimized for the unique structural characteristics of the uPA active site, preventing efficient binding and inhibition of other serine proteases that have different S1 pocket geometries or residue compositions researchgate.netuantwerpen.be.

Table 2: Selectivity Profile of UK122 against Serine Proteases

| Serine Protease | IC50 (µM) | Reference |

| Urokinase-type Plasminogen Activator (uPA) | 0.2 | researchgate.netnih.govhodoodo.commerckmillipore.commedchemexpress.comtargetmol.commedchemexpress.com |

| Thrombin | >100 | nih.govmerckmillipore.commedchemexpress.comtargetmol.commedchemexpress.com |

| Trypsin | >100 | nih.govmerckmillipore.commedchemexpress.comtargetmol.commedchemexpress.com |

| Plasmin | >100 | nih.govmerckmillipore.commedchemexpress.comtargetmol.commedchemexpress.com |

| Tissue-type Plasminogen Activator (tPA) | >100 | nih.govmerckmillipore.commedchemexpress.comtargetmol.commedchemexpress.com |

Structure Activity Relationship Sar Studies of E Uk122 Tfa Analogues

Identification of Key Pharmacophoric Elements for uPA Inhibition

Molecular modeling and docking studies have identified the 4-oxazolidinone (B12829736) moiety as a novel lead pharmacophore for uPA inhibition researchgate.netnih.govresearchgate.netnih.govpatsnap.com. (E)-UK122 (TFA) is characterized as a 4-oxazolidinone analogue, demonstrating significant inhibitory activity against uPA researchgate.netnih.govresearchgate.netnih.govpatsnap.commedchemexpress.com.

Key interactions contributing to the inhibitory activity of (E)-UK122 (TFA) include:

Phenylamidine Group : The phenylamidine group of (E)-UK122 (TFA) forms a crucial salt bridge with Asp189 and establishes hydrogen bonds with Ser190 within the S1 pocket of the uPA active site. This interaction is vital for anchoring the inhibitor within the enzyme's specificity pocket researchgate.netnih.gov.

These precise molecular interactions, including hydrogen bonding and hydrophobic contacts, are essential for the compound's ability to selectively bind to the active site and stabilize the enzyme in an inactive state, thereby altering the kinetics of plasminogen activation scbt.com.

Impact of Substituent Modifications on Inhibitory Efficacy

The optimization process involving the 4-oxazolidinone pharmacophore led to the development of a series of structurally modified compounds, with (E)-UK122 (TFA) emerging as the most potent among them researchgate.netnih.govresearchgate.netnih.gov. In a cell-free indirect uPA assay, (E)-UK122 (TFA) demonstrated an impressive half-maximal inhibitory concentration (IC50) of 0.2 µmol/L (or 200 nM) researchgate.netresearchgate.netnih.govpatsnap.commedchemexpress.commerckmillipore.com.

A critical aspect of its efficacy is its high selectivity for uPA over other related serine proteases. Comparative studies have shown that (E)-UK122 (TFA) exhibits significantly reduced inhibitory activity against enzymes such as trypsin, thrombin, tissue-type plasminogen activator (tPA), and plasmin. For instance, at a concentration of 100 µM, (E)-UK122 (TFA) inhibited trypsin activity by 38%, thrombin by 8%, and tPA by 5%, while showing no inhibitory activity against plasmin researchgate.netmedchemexpress.commerckmillipore.com. This indicates a selectivity of at least 500-fold for uPA compared to these other proteases researchgate.net.

The following table summarizes the inhibitory activities of (E)-UK122 (TFA) against various proteases:

| Protease | IC50 (µM) or % Inhibition (at 100 µM) |

| uPA | 0.2 µM (200 nM) researchgate.netresearchgate.netnih.govpatsnap.commedchemexpress.commerckmillipore.com |

| Trypsin | 38% inhibition researchgate.netmedchemexpress.commerckmillipore.com |

| Thrombin | 8% inhibition researchgate.netmedchemexpress.commerckmillipore.com |

| tPA | 5% inhibition researchgate.netmedchemexpress.commerckmillipore.com |

| Plasmin | 0% inhibition researchgate.netmedchemexpress.commerckmillipore.com |

Design Principles for Optimizing Potency and Selectivity

The design of (E)-UK122 (TFA) and its analogues was guided by a rational approach incorporating molecular modeling and docking studies researchgate.netnih.govresearchgate.netnih.govpatsnap.com. The primary design principles focused on enhancing both inhibitory potency and selectivity towards uPA.

Key design considerations included:

Targeting the S1 Pocket : A major principle involved designing compounds that could effectively occupy and interact with the S1 specificity pocket of uPA. The phenylamidine group was specifically incorporated to form crucial interactions (salt bridge and hydrogen bonds) with Asp189 and Ser190 within this pocket, which are critical for substrate recognition and binding in serine proteases researchgate.netnih.gov.

Exploiting Conformational Flexibility : The compound's unique conformational flexibility was leveraged to enable it to stabilize the uPA enzyme in an inactive state upon binding scbt.com.

Achieving Selectivity : Structural modifications were aimed at minimizing interactions with other serine proteases to ensure high specificity for uPA, thereby reducing potential off-target effects researchgate.netmedchemexpress.commerckmillipore.com.

Establishment of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies have been employed in the broader context of uPA inhibitor development to correlate chemical structure with biological activity nih.gov. While specific QSAR equations for (E)-UK122 (TFA) analogues were not detailed in the provided information, the underlying principles derived from such studies are evident in its design.

QSAR analyses typically aim to identify physicochemical properties and structural features that dictate inhibitory potency. For other series of uPA inhibitors, QSAR models have suggested that factors such as molecular shape, molecular flexibility, the presence of halogen atoms, lipophilicity, the number of double bonds, and the spatial orientation of bulky substituents significantly influence uPA inhibitory activity researchgate.net. The successful identification and optimization of the 4-oxazolidinone pharmacophore, leading to the high potency and selectivity of (E)-UK122 (TFA), implicitly demonstrates the application of SAR principles that could be formalized into QSAR models. These models would quantitatively describe how modifications to the core structure and substituents impact the compound's ability to interact with the uPA active site and exert its inhibitory effect nih.gov.

Preclinical in Vitro Research on E Uk122 Tfa S Biological Activity

Modulation of Cellular Invasion Processes

(E)-UK122 (TFA), through its core compound UK122, has been identified as an anticancer agent due to its ability to inhibit cellular invasion medchemexpress.eumedchemexpress.commedchemexpress.commedchemexpress.comresearchgate.net. Research has specifically demonstrated that UK122 significantly inhibits the invasiveness of CFPAC-1 pancreatic cancer cells medchemexpress.comresearchgate.nethodoodo.comtargetmol.comnih.gov. This inhibitory effect occurs at concentrations that exhibit low cytotoxicity, with an IC50 for cytotoxicity against CFPAC-1 cells reported to be greater than 100 μM medchemexpress.comresearchgate.nethodoodo.comtargetmol.comnih.gov.

Effects on Cellular Migration

Beyond invasion, UK122 has also shown inhibitory effects on cancer cell migration medchemexpress.eumedchemexpress.commedchemexpress.commedchemexpress.comresearchgate.net. Studies using CFPAC-1 pancreatic cancer cells revealed a dose-dependent inhibition of cell migration. For instance, concentrations of 11.1, 33.3, and 100 μM applied for 24 hours significantly reduced cell migration medchemexpress.com.

Table 1: Effects of UK122 on CFPAC-1 Cell Migration and Invasion

| Cellular Process | Effect of UK122 | Relevant Concentration(s) | Cell Line | Reference |

| Cellular Migration | Inhibition (dose-dependent) | 11.1, 33.3, 100 μM (24h) | CFPAC-1 | medchemexpress.com |

| Cellular Invasion | Significant Inhibition | Not specified (effective) | CFPAC-1 | medchemexpress.comresearchgate.nethodoodo.comtargetmol.comnih.gov |

| Cytotoxicity | Little to no effect (low cytotoxicity) | IC50 > 100 μM | CFPAC-1 | medchemexpress.comresearchgate.nethodoodo.comtargetmol.comnih.gov |

Impact on Extracellular Matrix Degradation

The urokinase-type plasminogen activator (uPA) system plays a critical role in the proteolytic degradation of extracellular matrix (ECM) components uantwerpen.be. This degradation is a key event in various pathological processes, including tumor cell migration and metastasis uantwerpen.be. As a potent inhibitor of uPA, (E)-UK122 (TFA) is understood to indirectly impact ECM degradation by blocking the activity of uPA, thereby interfering with a crucial mechanism that facilitates tissue remodeling and invasive processes uantwerpen.be.

Inhibition of Urokinase-Mediated Plasminogen Activation in Cellular Contexts

In cellular contexts, UK122 has been shown to attenuate plasminogen-stimulated increases in cell proliferation. For instance, in human airway smooth muscle (ASM) cells, 10 μM UK122 reduced proliferation stimulated by 5 μg·mL−1 plasminogen, indicating its ability to inhibit uPA-mediated plasminogen activation within a cellular environment nih.gov. Urokinase (uPA) is known to bind and cleave plasminogen to form plasmin, and UK122 interferes with this enzymatic conversion nih.govhaematologica.org.

Table 2: UK122 Inhibitory Activity Against Serine Proteases

| Enzyme Target | IC50 (μM) / Inhibition | Selectivity | Reference |

| uPA | 0.2 μM | Potent, Selective | medchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.comresearchgate.nethodoodo.comtargetmol.comnih.gov |

| tPA | >100 μM (little inhibition) | >500-fold vs. uPA | medchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.commedchemexpress.comresearchgate.nethodoodo.comnih.gov |

| Plasmin | >100 μM (little inhibition) | >500-fold vs. uPA | medchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.commedchemexpress.comresearchgate.nethodoodo.comnih.gov |

| Thrombin | >100 μM (little inhibition) | >500-fold vs. uPA | medchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.commedchemexpress.comresearchgate.nethodoodo.comnih.gov |

| Trypsin | >100 μM (little inhibition) | >500-fold vs. uPA | medchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.commedchemexpress.comresearchgate.nethodoodo.comnih.gov |

Preclinical in Vivo Research on E Uk122 Tfa in Disease Models

Efficacy in Models of Urokinase-Driven Pathologies (e.g., metastasis-related research)

(E)-UK122 (TFA) has demonstrated efficacy in preclinical models relevant to urokinase-driven pathologies. In in vitro studies, UK122 significantly inhibited the migration and invasion of pancreatic adenocarcinoma cells (CFPAC-1 cells) without exhibiting significant cytotoxicity, suggesting its potential as an anti-metastatic agent. nih.govtargetmol.comresearchgate.net

More directly in in vivo settings, UK122 has shown promising results in cancer models. In a mouse xenograft tumor model of hepatocellular carcinoma (HCC), the administration of UK122 in combination with sorafenib (B1663141) significantly reduced tumor volumes. This combined therapy led to a mean tumor volume of 283 mm³ compared to 759 mm³ for sorafenib alone, indicating a substantial enhancement of the anti-tumor effect. iiarjournals.orgiiarjournals.org

Table 1: Effect of Sorafenib and UK122 Combination on Tumor Volume in HCC Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) |

| Sorafenib alone | 759 |

| Sorafenib plus UK122 | 283 |

Beyond cancer, UK122 has also been investigated in models of inflammatory diseases where uPA plays a role. In dextran (B179266) sulfate (B86663) sodium (DSS)-treated C57BL6J mice, an experimental model for colitis, the administration of UK122 significantly ameliorated the disease. Treated mice exhibited significantly lower disease activity indices and histological scores compared to control mice, highlighting the importance of uPA in colitis pathogenesis and the therapeutic benefit of its inhibition by UK122. iiarjournals.org Furthermore, UK122 was utilized in an in vivo model of metastatic prostate cancer to confirm the role of uPA in cell invasion, where its application in in vitro assays of cells derived from the model inhibited invasion. nih.gov

Evaluation of Urokinase Activity Suppression in Animal Tissues

While direct quantitative measurements of uPA enzymatic activity suppression within solid animal tissues post-(E)-UK122 (TFA) administration are not extensively detailed in the provided search results, the observed in vivo efficacies strongly imply such suppression. In the experimental colitis model, the significant amelioration of the disease following UK122 administration was described as a "pharmacological uPA blockade," suggesting effective inhibition of uPA activity within the colorectal tissues. iiarjournals.org

Additionally, the specific inhibitory action of UK122 on uPA activity has been evaluated in biological fluids from animals. For instance, in studies investigating urokinase's role in circadian clock regulation, UK122 was employed to selectively inhibit uPA. The urinary activity of uPA was measured using chromogenic substrates, and the difference in optical density with and without UK122 reflected the specific uPA activity, demonstrating its ability to suppress uPA in a biological sample derived from an animal. uni-regensburg.de

Analysis of Pharmacodynamic Markers Related to uPA Inhibition

The administration of (E)-UK122 (TFA) has been associated with changes in specific pharmacodynamic markers, reflecting its inhibitory effects on uPA. In the experimental colitis model, treatment with UK122 resulted in a significantly lowered level of RANTES (CCL5) in the colorectal tissues. iiarjournals.org RANTES is a chemokine involved in inflammatory processes, and its downregulation serves as a pharmacodynamic indicator of reduced inflammation consequent to uPA inhibition.

In the context of the hepatocellular carcinoma xenograft model, the combination of UK122 with sorafenib not only reduced tumor volume but also significantly enhanced the growth-inhibitory effect of sorafenib. This combined treatment led to a notable increase in sorafenib-induced apoptosis, with the percentage of apoptotic cells rising from 29±4% (sorafenib alone) to 41±4% (sorafenib plus UK122). iiarjournals.orgiiarjournals.org These findings indicate that UK122's inhibition of uPA activity contributes to increased cellular apoptosis and reduced proliferation, serving as key pharmacodynamic markers of its anti-cancer action.

Table 2: Effect of Sorafenib and UK122 Combination on Apoptosis in HCC Cells

| Treatment Group | Percentage of Apoptotic Cells (%) |

| Sorafenib alone | 29 ± 4 |

| Sorafenib plus UK122 | 41 ± 4 |

Computational and in Silico Studies of E Uk122 Tfa

Molecular Docking Simulations with Urokinase-type Plasminogen Activator

Molecular docking simulations have been extensively employed to investigate the binding mode of (E)-UK122 (TFA) within the active site of urokinase-type plasminogen activator (uPA). These studies revealed that (E)-UK122, a 4-oxazolidinone (B12829736) analogue, exhibits extensive interactions between its phenylamidine group and the S1 pocket residues of uPA ebi.ac.uk. This specific interaction pattern is crucial for its high binding affinity and selectivity.

(E)-UK122 (TFA) demonstrates remarkable potency and selectivity as a uPA inhibitor. In cell-free enzymatic assays, it exhibits an IC50 value of 0.2 µmol/L against uPA ebi.ac.uknih.govuni-freiburg.de. Furthermore, its selectivity profile is notable, showing minimal inhibition (IC50 values greater than 100 µmol/L) against other related serine proteases, including tissue-type plasminogen activator (tPA), plasmin, thrombin, and trypsin ebi.ac.uknih.govuni-freiburg.de. The observed order of potency for (E)-UK122 against these enzymes is uPA > trypsin > thrombin > tPA > plasmin ebi.ac.uk.

The detailed findings from molecular docking simulations, coupled with experimental validation, underscore the importance of specific structural motifs, such as the phenylamidine group, in mediating potent and selective uPA inhibition.

| Enzyme | IC50 (µmol/L) [Index] |

| Urokinase-type Plasminogen Activator (uPA) | 0.2 ebi.ac.uknih.govuni-freiburg.de |

| Tissue-type Plasminogen Activator (tPA) | >100 ebi.ac.uknih.govuni-freiburg.de |

| Plasmin | >100 ebi.ac.uknih.govuni-freiburg.de |

| Thrombin | >100 ebi.ac.uknih.govuni-freiburg.de |

| Trypsin | >100 ebi.ac.uknih.govuni-freiburg.de |

Molecular Dynamics Simulations to Explore Binding Stability

While specific molecular dynamics (MD) simulation data for (E)-UK122 (TFA) with uPA were not explicitly detailed in the provided search results, MD simulations are a critical computational technique that complements molecular docking by providing insights into the dynamic stability of ligand-protein complexes over time fishersci.canih.gov. These simulations typically involve tracking the atomic movements within the protein-ligand system in a simulated physiological environment, allowing researchers to observe conformational changes, assess the integrity of the binding site, and evaluate the persistence of key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, initially identified in static docking poses fishersci.canih.gov.

For example, MD simulations conducted for other uPA inhibitors, such as Nafithromycin, have demonstrated stable drug-protein complex formation over extended periods (e.g., 100 nanoseconds), characterized by robust hydrogen bonds with crucial active site residues like HIS55, GLY228, and SER226 fishersci.canih.gov. Such studies are invaluable for validating and refining initial docking predictions, offering a time-dependent perspective on the binding event and its implications for inhibitor efficacy and stability within the biological system fishersci.canih.gov.

De Novo Design and Virtual Screening of Novel uPA Inhibitors Based on (E)-UK122 (TFA) Scaffold

The identification of (E)-UK122 (TFA) as a potent uPA inhibitor itself exemplifies a scaffold-based drug discovery approach, as it was derived from the optimization of a 4-oxazolidinone pharmacophore identified through molecular modeling and docking studies ebi.ac.uk. This process involved the structural modification of compounds based on this lead pharmacophore, with (E)-UK122 demonstrating the highest inhibitory activity against uPA among its analogues ebi.ac.uk.

Predictive Modeling of Inhibitor-Enzyme Interactions

Predictive modeling in the context of inhibitor-enzyme interactions involves the development of computational models to forecast the binding affinity, inhibitory activity, and specificity of chemical compounds towards a target enzyme such as uPA badd-cao.net. These models are frequently built upon theoretical frameworks that describe the kinetics and thermodynamics of enzyme-inhibitor binding, including both irreversible and reversible binding approximations badd-cao.net.

For instance, equilibrium models based on reversible binding principles can be utilized to quantitatively determine the activity of inhibitor proteins and to compare their association constants across various enzymes and inhibitor-protein sources badd-cao.net. Such predictive models are instrumental in gaining a deeper understanding of the underlying regulatory mechanisms governing enzyme-inhibitor interactions and in optimizing the design of new inhibitors badd-cao.net. By predicting how specific structural modifications might influence their interaction with the enzyme, these models guide subsequent experimental validation and accelerate the drug development process badd-cao.net. They offer a quantitative means to assess inhibitor activity, even in complex biological systems, thereby providing valuable insights for rational drug design badd-cao.net.

Analytical Methodologies and Characterization of E Uk122 Tfa

Development of Assays for Measuring uPA Inhibitory Activity (e.g., chromogenic peptide substrate assays)

The inhibitory activity of (E)-UK122 (TFA) against urokinase-type plasminogen activator (uPA) is a critical determinant of its potential efficacy. The primary method for quantifying this activity is through in vitro enzyme inhibition assays.

A key technique employed is the cell-free indirect uPA assay. chromatographyonline.com This assay measures the ability of a compound to inhibit the enzymatic activity of uPA. In a typical setup, uPA activity is determined by its ability to convert plasminogen to plasmin, which then cleaves a chromogenic substrate, resulting in a color change that can be measured spectrophotometrically. chromatographyonline.comrsc.org The concentration of the inhibitor that reduces the enzyme activity by 50% is known as the half-maximal inhibitory concentration (IC50).

For (E)-UK122, this assay revealed a potent and selective inhibition of uPA. The IC50 of UK122 in a cell-free indirect uPA assay was determined to be 0.2 µM. chromatographyonline.com To establish its specificity, the compound was also tested against other related serine proteases. The results demonstrated high selectivity for uPA, with significantly lower or no inhibitory activity against tissue-type plasminogen activator (tPA), plasmin, thrombin, and trypsin. chromatographyonline.com

Table 1: Inhibitory Activity of (E)-UK122 against Various Serine Proteases

| Enzyme | IC50 (µM) |

|---|---|

| uPA | 0.2 |

| tPA | >100 |

| Plasmin | >100 |

| Thrombin | >100 |

| Trypsin | >100 |

Chromogenic peptide substrate assays are a common platform for measuring uPA activity. rsc.orgnih.gov These assays utilize a synthetic peptide substrate that mimics the natural substrate of plasmin and is conjugated to a chromophore. When plasmin, activated by uPA, cleaves the peptide, the chromophore is released, leading to a measurable colorimetric signal. The rate of color development is proportional to the uPA activity, and the reduction in this rate in the presence of an inhibitor like (E)-UK122 (TFA) allows for the quantification of its inhibitory potency.

Bioanalytical Techniques for Detection and Quantification in Biological Samples (for preclinical studies)

For preclinical development, it is essential to have validated bioanalytical methods to quantify (E)-UK122 (TFA) in biological matrices such as plasma, serum, and tissue homogenates. These methods are crucial for pharmacokinetic and toxicokinetic studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of the compound.

While specific validated methods for (E)-UK122 (TFA) are not detailed in publicly available literature, the development of such assays would follow established principles for small molecule bioanalysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in complex biological fluids due to its high sensitivity, selectivity, and speed.

A typical LC-MS/MS method development for (E)-UK122 (TFA) would involve:

Sample Preparation: The initial and critical step is the extraction of the analyte from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the physicochemical properties of (E)-UK122 (TFA) and the desired level of sample cleanup.

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be used to separate (E)-UK122 (TFA) from endogenous matrix components. A reversed-phase column is a likely choice, with optimization of the mobile phase composition (typically a mixture of an aqueous solvent with an organic modifier like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape and ionization).

Mass Spectrometric Detection: A tandem mass spectrometer, often a triple quadrupole instrument, would be used for detection. The instrument would be operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for (E)-UK122 (TFA) and an internal standard.

Method Validation: The developed LC-MS/MS assay would be rigorously validated according to regulatory guidelines (e.g., FDA or EMA). Validation parameters would include selectivity, sensitivity (lower limit of quantification, LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte under various conditions.

Spectroscopic and Chromatographic Methods for Compound Verification and Purity Assessment

The definitive identification and purity assessment of (E)-UK122 (TFA) rely on a combination of spectroscopic and chromatographic techniques. These methods are essential for confirming the chemical structure of the synthesized compound and for ensuring its quality.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for elucidating the structure of organic molecules. For the hydrochloride salt of a precursor to UK122, 4-amidinobenzaldehyde, specific proton signals have been reported. While the full spectrum for (E)-UK122 (TFA) is not provided, the synthesis of UK122 involved characterization by ¹H NMR spectroscopy.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound, providing strong evidence for its identity. For UK122, the calculated mass for the protonated molecule [M+H]⁺ is 292.12, with a found value of 292.1, confirming the expected molecular formula.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of (E)-UK122 (TFA). A reversed-phase HPLC method was used during the synthesis of UK122 to purify the final product and determine its purity. The purity of the synthesized UK122 was found to be 96.2% as determined by HPLC at a wavelength of 254 nm, with a retention time of 9.3 minutes under the specified gradient conditions.

Table 2: Characterization Data for UK122

| Technique | Parameter | Result |

|---|---|---|

| ¹H NMR | Structural Confirmation | Data consistent with the proposed structure |

| ESI-MS | Calculated [M+H]⁺ | 292.12 |

| Found [M+H]⁺ | 292.1 | |

| HPLC | Purity | 96.2% (at 254 nm) |

| Retention Time | 9.3 min |

E Uk122 Tfa As a Chemical Probe in Mechanistic Biology

Use in Target Validation and Phenotypic Screening

Target validation is a critical step in drug discovery, confirming that modulation of a specific biological target will have the desired therapeutic effect. A potent and selective inhibitor like (E)-UK122 (TFA) is an ideal tool for this purpose. By using UK122 to inhibit uPA in various cellular and preclinical models, researchers can validate uPA as a viable target for anticancer therapies. The observed inhibition of cancer cell migration and invasion by UK122 provides strong evidence for the role of uPA in these processes and supports the rationale for developing uPA inhibitors as therapeutic agents. nih.govnih.gov

Phenotypic screening is another area where a chemical probe like (E)-UK122 (TFA) can be invaluable. This approach involves screening compounds for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the compound's molecular target. nih.govnih.gov Once a "hit" compound with an interesting phenotype is identified, the subsequent challenge is to identify its molecular target. In this context, a well-characterized inhibitor like UK122 can be used as a reference compound. If a novel compound identified in a phenotypic screen for inhibitors of cell migration produces a similar cellular phenotype to UK122, it provides a strong indication that the new compound may also be targeting the uPA pathway. This can significantly accelerate the target deconvolution process. frontiersin.org

Furthermore, (E)-UK122 (TFA) can be used in "chemical genetics" approaches to validate the phenotypic consequences of uPA inhibition. By comparing the effects of UK122 with genetic knockdown or knockout of uPA, researchers can confirm that the observed phenotype is a direct result of modulating uPA activity.

Development of Affinity Probes for Proteome Profiling

Affinity-based protein profiling (AfBPP) is a powerful chemical proteomics strategy used to identify the targets of small molecules and to map the activity of enzymes in complex biological systems. researchgate.netnih.govnih.gov This technique typically employs chemical probes that are modified versions of a known inhibitor, incorporating a reactive group for covalent attachment to the target enzyme and a reporter tag (such as biotin (B1667282) or a fluorophore) for detection and enrichment. researchgate.net

While there are no specific reports on the development of an affinity probe directly derived from (E)-UK122 (TFA), its structural scaffold and high affinity for uPA make it an excellent candidate for such a purpose. To convert UK122 into an affinity probe, its structure could be modified to include a photoreactive group, such as a diazirine or benzophenone, and a tag for enrichment, like biotin. This modified probe would still bind to the active site of uPA due to the core inhibitor structure. Upon photoactivation, the probe would form a covalent bond with the enzyme, allowing for the subsequent enrichment of the uPA-probe complex using streptavidin beads (if biotinylated). nih.govnih.gov

The development of such a probe would enable several key applications:

Target Engagement Studies: An affinity probe based on UK122 could be used to directly measure the engagement of the inhibitor with uPA in living cells and tissues.

"Off-Target" Identification: By using the probe to pull down interacting proteins from a cell lysate followed by mass spectrometry, researchers could identify any potential "off-targets" of UK122, further validating its specificity. researchgate.netnih.gov

Activity-Based Profiling: A UK122-based probe could be used in competitive profiling experiments to screen for other, novel uPA inhibitors in a complex proteomic background. researchgate.net

The creation of such chemical probes is essential for advancing our understanding of the uPA system and for the development of next-generation uPA-targeted therapeutics.

Utility in Elucidating the Role of Urokinase-type Plasminogen Activator in Cellular Systems

The urokinase-type plasminogen activator system is integral to a wide array of cellular functions beyond its classical role in fibrinolysis. acs.org The use of specific inhibitors like (E)-UK122 (TFA) has been instrumental in elucidating the multifaceted roles of uPA in various cellular contexts.

By selectively inhibiting uPA, researchers can investigate its contribution to:

Tissue Remodeling and Wound Healing: uPA plays a role in the breakdown and remodeling of the extracellular matrix, a process essential for tissue repair. acs.org Using UK122, the specific contribution of uPA to these processes can be isolated and studied.

Angiogenesis: The formation of new blood vessels is a complex process that involves cell migration and invasion. uPA is known to be involved in angiogenesis, and inhibitors like UK122 can help to clarify its precise role in this process. acs.org

Inflammation: The uPA system is also implicated in inflammatory responses. acs.org Chemical probes such as UK122 can be used to explore the role of uPA in the migration and activation of inflammatory cells.

The ability of (E)-UK122 (TFA) to specifically inhibit uPA activity allows for a detailed investigation of these complex cellular processes, helping to unravel the intricate network of interactions that are regulated by this important enzyme. The insights gained from such studies are crucial for understanding the fundamental biology of cellular systems and for identifying new therapeutic opportunities.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| (E)-UK122 (TFA) |

| uPA (urokinase-type plasminogen activator) |

| uPAR (urokinase-type plasminogen activator receptor) |

| tPA (tissue-type plasminogen activator) |

| Plasmin |

| Thrombin |

| Trypsin |

| Biotin |

| Streptavidin |

| Diazirine |

Comparative Analysis with Other Upa Inhibitors

Benchmarking (E)-UK122 (TFA) against Known Synthetic uPA Inhibitors (e.g., UK140, UK-371804, Bicyclic UK18, UKI-1, ZK824859)

(E)-UK122 is a potent and selective uPA inhibitor characterized by a 4-oxazolidinone (B12829736) core. Its trifluoroacetate (B77799) salt form, (E)-UK122 (TFA), exhibits an IC50 value of 0.2 µM for uPA. medchemexpress.comaxonmedchem.combioscience.co.ukglpbio.com Further characterization has shown a Ki of 20 nM. This positions it as a highly potent inhibitor of the enzyme.

In comparison, other small molecule inhibitors have demonstrated comparable or, in some cases, superior potency. UK-371804, a 1-(7-sulfonamidoisoquinolinyl)guanidine derivative, is a particularly potent inhibitor with a Ki of 10 nM. medchemexpress.comselleckchem.comlabnet.es ZK824859, another small molecule inhibitor, displays an IC50 of 79 nM for human uPA. biocompare.com UKI-1, also known as WX-UK1, is a derivative of 3-amidinophenylalanine and has a Ki of 0.41 µM. medchemexpress.comglpbio.com

The bicyclic peptide inhibitors represent a distinct class. Bicyclic UK18 is a competitive inhibitor of human uPA with a Ki of 53 nM. medchemexpress.cninvivochem.cn UK140, another bicyclic peptide, shows a Ki of 0.20 µM for human uPA. nih.gov These peptide-based inhibitors achieve high affinity and specificity through their constrained conformations. nih.gov

| Compound | Scaffold Type | Potency (Ki) | Potency (IC50) |

|---|---|---|---|

| (E)-UK122 (TFA) | 4-Oxazolidinone | 20 nM | 0.2 µM |

| UK140 | Bicyclic Peptide | 0.20 µM | N/A |

| UK-371804 | Isoquinolinylguanidine | 10 nM | N/A |

| Bicyclic UK18 | Bicyclic Peptide | 53 nM | N/A |

| UKI-1 | Amidinophenylalanine derivative | 0.41 µM | N/A |

| ZK824859 | Small Molecule | N/A | 79 nM |

Evaluation of Relative Potency and Selectivity Profiles of Diverse Inhibitor Classes

A critical factor in the therapeutic potential of a uPA inhibitor is its selectivity, particularly against other closely related serine proteases such as tissue-type plasminogen activator (tPA) and plasmin.

(E)-UK122 demonstrates remarkable selectivity. It shows little to no inhibition of tPA, plasmin, thrombin, and trypsin, with IC50 values for these enzymes all exceeding 100 µM. medchemexpress.combioscience.co.ukglpbio.com This high degree of selectivity is a significant advantage, as off-target inhibition of enzymes like tPA and plasmin can interfere with essential physiological processes such as fibrinolysis.

UK-371804 also exhibits an excellent selectivity profile, being 4000-fold more selective for uPA over tPA and 2700-fold over plasmin. medchemexpress.comselleckchem.comlabnet.esbioworld.com This high selectivity is a hallmark of the isoquinolinylguanidine scaffold.

ZK824859 is selective for human uPA over tPA and plasmin, with IC50 values of 1580 nM and 1330 nM for the latter two enzymes, respectively, compared to 79 nM for uPA. biocompare.com

Bicyclic peptide inhibitors, such as UK140 and UK18, are also known for their high selectivity. nih.govnih.gov The rigid, constrained structure of these molecules allows for precise interactions with the target enzyme, minimizing off-target binding. For instance, UK18 has been shown to have over 2000-fold selectivity for uPA compared to related proteases. nih.gov

| Compound | Selectivity vs. tPA | Selectivity vs. Plasmin | Other Selectivity Notes |

|---|---|---|---|

| (E)-UK122 (TFA) | >500-fold (IC50 >100 µM) | >500-fold (IC50 >100 µM) | Also highly selective against thrombin and trypsin. medchemexpress.combioscience.co.ukglpbio.com |

| UK140 | High selectivity reported for bicyclic peptides. nih.gov | High selectivity reported for bicyclic peptides. nih.gov | Weakly inhibits a panel of structurally similar serine proteases. nih.gov |

| UK-371804 | 4000-fold | 2700-fold | |

| Bicyclic UK18 | >2000-fold | High selectivity reported for bicyclic peptides. nih.gov | |

| UKI-1 | N/A | N/A | A low molecular weight serine protease inhibitor. medchemexpress.comglpbio.com |

| ZK824859 | ~20-fold | ~17-fold |

Analysis of Structural Advantages and Disadvantages Compared to Other Scaffolds

The diverse chemical structures of these inhibitors confer distinct advantages and disadvantages.

Amidine and Guanidine-Based Scaffolds (UK-371804, UKI-1, ZK824859):

Advantages: These scaffolds often feature a basic amidine or guanidine (B92328) group that mimics the arginine side chain of uPA's natural substrate, plasminogen. This allows for a strong salt bridge interaction with the aspartate residue (Asp189) in the S1 pocket of the uPA active site, contributing to high potency. nih.govpatsnap.com The aromatic moieties of these molecules can be modified to enhance interactions with other subsites of the enzyme, leading to improved selectivity. nih.gov

Disadvantages: The high basicity of the amidine and guanidine groups can lead to poor pharmacokinetic properties, including low oral bioavailability. nih.gov

(E)-UK122 (TFA) and the 4-Oxazolidinone Scaffold:

Advantages: The 4-oxazolidinone scaffold of UK122 also engages the uPA active site. Docking studies suggest the phenylamidine moiety forms a salt bridge with Asp189, while the oxazolidinone portion can form hydrogen bonds with other key residues like His99 and Ser195. nih.gov This scaffold has demonstrated the potential for high selectivity. medchemexpress.combioscience.co.ukglpbio.com

Disadvantages: As a relatively newer scaffold for uPA inhibition, the structure-activity relationships may not be as extensively explored as for the more traditional amidine-based inhibitors.

Bicyclic Peptide Scaffolds (UK140, Bicyclic UK18):

Advantages: Bicyclic peptides offer a high degree of conformational rigidity, which can pre-organize the molecule for optimal binding to the target, leading to high affinity and a reduced entropic penalty upon binding. nih.govnih.gov This structural constraint is also a key factor in their high selectivity, as the rigid shape is less likely to fit into the active sites of off-target proteases. nih.gov They can also offer improved metabolic stability compared to linear or monocyclic peptides. nih.govrsc.org

Disadvantages: Peptide-based inhibitors generally face challenges with oral bioavailability and cell permeability. Their synthesis can also be more complex and costly compared to small molecules.

Future Research Directions and Emerging Applications

Exploration of New Therapeutic Areas for uPA Inhibition

Research into uPA inhibition extends beyond its established role in cancer, indicating potential in a wider range of therapeutic areas. The inhibition of uPA is considered a promising strategy for treating various diseases, including cancer, cardiovascular disorders, and neurological disorders. researchgate.net Beyond malignancy, uPA's involvement in inflammatory conditions and processes like wound healing highlights its significance in regulating proteolytic activities in vivo. mims.com

In oncology, uPA inhibitors are being explored for their ability to reduce tumor growth and metastasis. Preclinical studies have shown that compounds like UK122 can significantly inhibit the migration and invasion of cancer cells, such as pancreatic cancer cell lines, with low cytotoxicity. uni.lu This suggests that (E)-UK122 (TFA) could be developed as a novel anticancer agent specifically targeting invasion and metastasis. uni.lu Clinical investigations of uPA inhibitors, such as WX-UK1 (Upamostat), are ongoing, often in combination with standard chemotherapeutic agents, to assess their efficacy in advanced malignancies like metastatic breast cancer and locally advanced pancreatic cancer. mims.com These trials aim to leverage uPA inhibition to potentially reduce metastatic spread and enhance the sensitivity of cancer cells to cytotoxic therapies.

Development of Advanced Research Tools Based on (E)-UK122 (TFA)

(E)-UK122 (TFA) and other uPA inhibitors serve as invaluable tools for elucidating the intricate mechanisms of proteolytic systems and extracellular matrix remodeling. nih.gov The compound's unique conformational flexibility allows it to stabilize the uPA enzyme in an inactive state, providing a means to study the altered kinetics of plasminogen activation and its influence on proteolytic pathways and cellular signaling mechanisms. nih.gov

The discovery and optimization of UK122 involved molecular modeling and docking studies, which revealed specific interactions between its phenylamidine group and the S1 pocket residues (Asp189, Ser190) of uPA, as well as hydrogen bonds formed by its oxazolidinone moiety with other active site residues (His99, Asp194, Ser195, Gly198). uni.lu This detailed understanding of its binding mode makes (E)-UK122 (TFA) a foundational scaffold for the design and synthesis of advanced chemical probes. These probes can be utilized to further dissect the mechanistic roles of uPA in various biological contexts, offering deeper insights into its regulatory functions in cell migration, proliferation, and differentiation. researchgate.net

Investigation of Synergistic Effects with Other Research Agents

A significant area of future research involves exploring the synergistic effects of (E)-UK122 (TFA) with other research agents. Current clinical trials for uPA inhibitors frequently involve combination therapies with conventional chemotherapeutic agents. mims.com The rationale behind this approach is that inhibiting uPA-mediated proteolysis can enhance the efficacy of cytotoxic therapies by modulating the tumor microenvironment. By reducing the degradation of the extracellular matrix, uPA inhibitors may limit local invasion and decrease the activation of secondary proteases, thereby making cancer cells more susceptible to co-administered drugs.

It has been suggested that uPA inhibition alone may not be sufficient to significantly impede cancer progression, advocating for combination therapies that include other protease inhibitors or agents targeting different pathways. Research could focus on identifying optimal combinations of (E)-UK122 (TFA) with other targeted therapies, immunomodulators, or anti-angiogenic agents to achieve more comprehensive therapeutic outcomes in various disease models.

Design of Next-Generation uPA Inhibitors with Enhanced Properties

The ongoing development of uPA inhibitors emphasizes the need for compounds with enhanced properties, including high potency, improved selectivity, favorable pharmacokinetic profiles, and minimal off-target effects. mims.comnih.gov Strategies for designing next-generation uPA inhibitors include structure-based drug design, fragment-based drug discovery (FBDD), and various chemical modifications. mims.com

The detailed structural insights gained from UK122's interaction with the uPA active site provide a strong basis for rational drug design. uni.lu Future efforts may involve modifying the phenylamidine and oxazolidinone moieties of (E)-UK122 (TFA) to optimize its binding affinity and selectivity. Researchers are also exploring less basic functional groups to replace the amidine and guanidine (B92328) moieties commonly found in uPA inhibitors, aiming to improve oral bioavailability while maintaining crucial interactions with the Asp189 residue. Fragment-based approaches are also being employed to identify new chemical starting points that can be optimized into potent and selective uPA inhibitors. This iterative process of design, synthesis, and biological evaluation will be crucial for developing more effective and clinically viable uPA inhibitors.

Table 1: Protease-Inhibitory Activities of UK122 uni.lucpu-bioinfor.orgwikipedia.org

| Protease | IC50 (µM) | Selectivity (Fold vs. uPA) |

| uPA | 0.2 | 1 |

| tPA | >100 | >500 |

| Plasmin | >100 | >500 |

| Thrombin | >100 | >500 |

| Trypsin | >100 | >500 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.